molecular formula C21H21N3O3 B2932677 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide CAS No. 922105-65-5

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2932677
CAS No.: 922105-65-5
M. Wt: 363.417
InChI Key: UZUXIMKKKZVJBW-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the use of amide and sulphonamide groups . For example, N-substituted-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide, urea, and substituted benzenesulfonamide derivatives have been developed .


Molecular Structure Analysis

Oxadiazoles have a five-membered ring system that consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions of oxadiazoles can vary depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole ring . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .


Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary widely depending on their structure. For example, the 1,2,5-regioisomer is also known as furazan, whose mono and disubstituted derivatives have long been known .

Scientific Research Applications

Pharmacokinetic Studies

Metabolism and Elimination of Chemical Compounds : A study on the metabolism and urinary excretion of methyl, iso-, and n-butyl paraben after oral dosage provides insights into how similar compounds might be processed in the human body. The identification of new oxidized metabolites and the determination of excretion rates can inform pharmacokinetic studies of related benzamide compounds (Moos et al., 2016).

Endocrine Disrupting Chemicals (EDCs)

Exposure and Effects of EDCs : Research on phenolic endocrine-disrupting chemicals (EDCs) in maternal blood plasma and amniotic fluid in the Indian population reveals widespread exposure and suggests potential in utero transfer from mother to fetus. Studies like this highlight the importance of monitoring exposure to potentially disruptive compounds, which could be relevant for the safety evaluation of new compounds (Shekhar et al., 2017).

Biomarkers of Exposure

Urinary Biomarkers : The use of urinary concentrations of environmental phenols as biomarkers to assess exposure levels in populations underscores the importance of developing sensitive detection methods for monitoring exposure to various chemicals, including new benzamide derivatives. This approach could be applied to study the exposure and potential effects of "N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide" (Frederiksen et al., 2014).

Future Directions

The future directions of research into oxadiazole derivatives are likely to continue to explore their potential applications in various fields, including medicinal chemistry, material science, and high energy molecules .

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-19(22-21-24-23-20(27-21)16-7-3-1-4-8-16)15-11-13-18(14-12-15)26-17-9-5-2-6-10-17/h2,5-6,9-14,16H,1,3-4,7-8H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUXIMKKKZVJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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